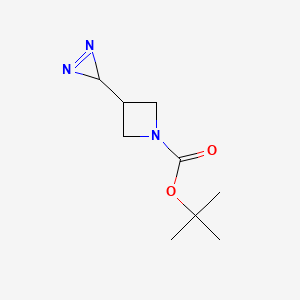![molecular formula C8H13ClN2S B13468415 (Cyclopropylmethyl)[(1,3-thiazol-5-yl)methyl]aminehydrochloride](/img/structure/B13468415.png)
(Cyclopropylmethyl)[(1,3-thiazol-5-yl)methyl]aminehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Cyclopropylmethyl)[(1,3-thiazol-5-yl)methyl]aminehydrochloride is a compound with the molecular formula C8H13ClN2S and a molecular weight of 204.72 g/mol . This compound features a cyclopropylmethyl group and a 1,3-thiazol-5-ylmethyl group, making it a unique member of the thiazole family. Thiazoles are known for their diverse biological activities and applications in various fields .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiazole derivatives typically involves the cyclization of appropriate precursors. One common method is the reaction of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform, yielding 5-arylthiazoles . Another method involves the copper-catalyzed condensation of oximes, anhydrides, and potassium thiocyanate, which provides thiazoles under mild conditions . These methods can be adapted to synthesize (Cyclopropylmethyl)[(1,3-thiazol-5-yl)methyl]aminehydrochloride by selecting suitable starting materials and reaction conditions.
Industrial Production Methods
Industrial production of thiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
(Cyclopropylmethyl)[(1,3-thiazol-5-yl)methyl]aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the cyclopropylmethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve solvents like chloroform, ethanol, or water .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the C-2 or C-5 positions .
科学研究应用
(Cyclopropylmethyl)[(1,3-thiazol-5-yl)methyl]aminehydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of dyes, fungicides, and other industrial chemicals.
作用机制
The mechanism of action of (Cyclopropylmethyl)[(1,3-thiazol-5-yl)methyl]aminehydrochloride involves its interaction with specific molecular targets and pathways. Thiazole derivatives are known to interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, they can inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cell signaling pathways .
相似化合物的比较
Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
(Cyclopropylmethyl)[(1,3-thiazol-5-yl)methyl]aminehydrochloride is unique due to its specific structural features, including the cyclopropylmethyl group and the 1,3-thiazol-5-ylmethyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C8H13ClN2S |
|---|---|
分子量 |
204.72 g/mol |
IUPAC 名称 |
1-cyclopropyl-N-(1,3-thiazol-5-ylmethyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H12N2S.ClH/c1-2-7(1)3-9-4-8-5-10-6-11-8;/h5-7,9H,1-4H2;1H |
InChI 键 |
QFHTXYRKJUQXDJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1CNCC2=CN=CS2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl2-[(2,4-dichlorothiophen-3-yl)amino]acetate](/img/structure/B13468339.png)
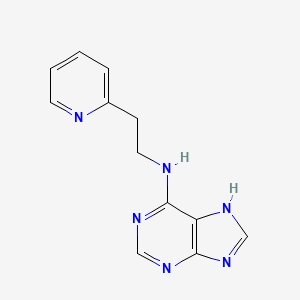


![8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutan]-4-one](/img/structure/B13468366.png)
![2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic acid](/img/structure/B13468370.png)


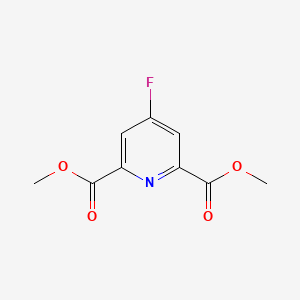
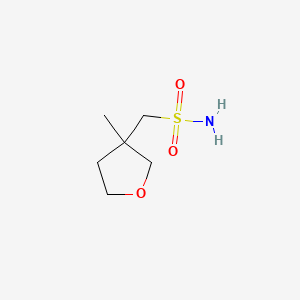
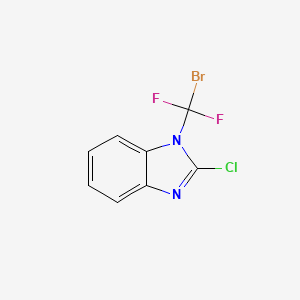
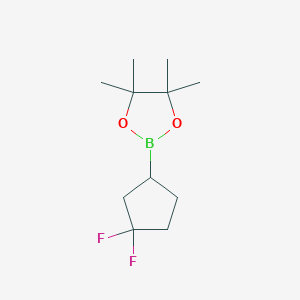
![2-(2,4-Dichloropyrrolo[3,2-D]pyrimidin-5-YL)acetic acid](/img/structure/B13468413.png)
